Cas no 880-09-1 (1-(piperidin-1-yl)methylpiperidine)

1-(piperidin-1-yl)methylpiperidine structure
880-09-1 structure
Product Name:1-(piperidin-1-yl)methylpiperidine
CAS No:880-09-1
MF:C11H22N2
MW:182.305782794952
MDL:MFCD00006502
CID:721948
PubChem ID:70151
Update Time:2025-07-09

1-(piperidin-1-yl)methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • Dipiperidinomethane
    • Piperidine,1,1'-methylenebis-
    • 1-(piperidin-1-ylmethyl)piperidine
    • 1-(piperidin-1-yl)methylpiperidine
    • 1,1′-Methylenebis[piperidine] (ACI)
    • Piperidine, 1,1′-methylenedi- (6CI, 7CI, 8CI)
    • 1,1′-Methylenebis-piperidin
    • 1,1′-Methylenedipiperidine
    • 1-[(Piperidin-1-yl)methyl]piperidine
    • Bis(piperidino)methane
    • Di(piperidin-1-yl)methane
    • Methylenebispiperidine
    • NSC 25572
    • MDL: MFCD00006502
    • Inchi: 1S/C11H22N2/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-11H2
    • InChI Key: LRKYLKBLUJXTFL-UHFFFAOYSA-N
    • SMILES: N1(CCCCC1)CN1CCCCC1

Computed Properties

  • Exact Mass: 182.17800
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.1

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.915
  • Boiling Point: 122-123 ºC
  • Flash Point: 92 ºC
  • Refractive Index: 1.482
  • PSA: 6.48000
  • LogP: 1.79150
  • Solubility: Not determined

1-(piperidin-1-yl)methylpiperidine Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

1-(piperidin-1-yl)methylpiperidine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(piperidin-1-yl)methylpiperidine Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Samarium nitrate ;  6 h, 80 °C
Reference
Synthesis of 2,3-acetylenic amines by aminomethylation of acetylenes with geminal diamines
Shaibakova, M. G.; et al, Russian Journal of Organic Chemistry, 2010, 46(1), 43-48

Production Method 2

Reaction Conditions
Reference
Nitrosamine photolysis as a synthetic method: the addition of aminium radicals to unsaturated carbon-carbon bonds
Chow, Yuan L.; et al, Acta Chemica Scandinavica, 1982, 36(9), 623-34

Production Method 3

Reaction Conditions
Reference
Catalytic conversion of butadiene into octadienes by nickel(0) complexes, morpholine, and formaldehyde
Thivolle-Cazat, Jean; et al, Journal of the Chemical Society, 1979, (8), 377-9

Production Method 4

Reaction Conditions
1.1 Solvents: Dichloromethane ;  24 h, rt
Reference
Photochemical synthesis, structure and spectroscopic properties of [W(CO)4(C5H10N)2CH2]
Kociecka, Paulina; et al, Inorganic Chemistry Communications, 2014, 45, 105-107

Production Method 5

Reaction Conditions
1.1 Catalysts: Bis(1,4-diazabicyclo[2.2.2]octane-κN1)tetra-μ3-iodotetracopper Solvents: Methanol ;  5 h, 27 °C
Reference
Cu(I) metal organic framework catalyzed C-C and C-N coupling reactions
Rani, Poonam; et al, Tetrahedron Letters, 2014, 55(38), 5256-5260

Production Method 6

Reaction Conditions
1.1 60 s, rt; 10 min, rt → 80 °C
Reference
Process for the synthesis of dialkylamino methyl ethers, N,N'-dialkyldiaminomethanes and N,N,N',N'-tetraalkyldiaminomethanes.
, Mexico, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ;  3 h, 55 °C
Reference
Investigation of Secondary Amine-Derived Aminal Bond Exchange toward the Development of Covalent Adaptable Networks
Chao, Albert; et al, Macromolecules (Washington, 2019, 52(2), 495-503

Production Method 8

Reaction Conditions
1.1 Solvents: Dichloromethane ;  24 h, rt
Reference
Syntheses and Structures of [CH2(NCnH2n)2]Mo(CO)4 (n = 4, 5) Complexes with Bis(cycloamine) Ligands Easily Prepared from CH2Cl2
Kyran, Samuel J.; et al, Organometallics, 2015, 34(14), 3598-3602

Production Method 9

Reaction Conditions
Reference
Reaction of organosilicon compounds containing nitrogen-silicon bonds with formaldehyde
Kozyukov, V. P.; et al, Zhurnal Obshchei Khimii, 1982, 52(6), 1386-94

Production Method 10

Reaction Conditions
Reference
Dedisiloxanation reaction (elimination of disiloxane) during the reaction of N-siloxymethyl derivatives of amines and amides with chloro-, acyloxy-, and aminosilanes
Kozyukov, V. P.; et al, Zhurnal Obshchei Khimii, 1983, 53(1), 119-26

Production Method 11

Reaction Conditions
1.1 Catalysts: Triethylaluminum
Reference
Catalytic synthesis of tertiary unsaturated amines
Dzhemilev, U. M.; et al, Izvestiya Akademii Nauk SSSR, 1980, (2), 348-52

Production Method 12

Reaction Conditions
1.1 Reagents: Diphenylsilane Catalysts: Tetrabutylammonium acetate Solvents: Acetonitrile ;  4 h, rt → 50 °C
Reference
Waste Recycling: Ionic Liquid-Catalyzed 4-Electron Reduction of CO2 with Amines and Polymethylhydrosiloxane Combining Experimental and Theoretical Study
Li, Xiao-Ya; et al, ACS Sustainable Chemistry & Engineering, 2018, 6(7), 8130-8135

Production Method 13

Reaction Conditions
1.1 1 h, rt; rt → 65 °C; 2.5 h, 65 °C
Reference
A combined experimental and DFT mechanistic study for the unexpected nitrosolysis of N-hydroxymethyldialkylamines in fuming nitric acid
Zhang, Yu; et al, RSC Advances, 2018, 8(34), 19310-19316

1-(piperidin-1-yl)methylpiperidine Raw materials

1-(piperidin-1-yl)methylpiperidine Preparation Products

1-(piperidin-1-yl)methylpiperidine Suppliers

Amadis Chemical Company Limited
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(CAS:880-09-1)1-(piperidin-1-yl)methylpiperidine
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Quantity:250g/50g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:59
Price ($):2479.0/758.0
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Additional information on 1-(piperidin-1-yl)methylpiperidine

Comprehensive Overview of 1-(piperidin-1-yl)methylpiperidine (CAS No. 880-09-1): Properties, Applications, and Industry Insights

1-(piperidin-1-yl)methylpiperidine (CAS No. 880-09-1) is a specialized organic compound featuring a unique piperidine backbone, which has garnered significant attention in pharmaceutical and chemical research. This bicyclic amine derivative is characterized by its N-methylpiperidine substructure, making it a versatile intermediate in synthetic chemistry. With the rise of heterocyclic compound applications in drug discovery, this molecule's dual piperidine rings offer exceptional conformational flexibility, a trait highly sought after in modern medicinal chemistry.

The compound's molecular formula, C11H22N2, underscores its potential as a building block for complex molecules. Researchers frequently explore its utility in creating bioactive scaffolds, particularly for CNS-targeting compounds, given piperidine's prevalence in neurologically active drugs. Recent studies highlight its role in optimizing blood-brain barrier permeability—a hot topic in neurodegenerative disease research. The sp3-rich character of this molecule aligns with current trends favoring 3D molecular complexity in fragment-based drug design.

From a synthetic perspective, 880-09-1 serves as a valuable precursor for Mannich reactions and reductive amination processes. Its tertiary amine functionality enables diverse derivatization pathways, a feature extensively documented in patent literature for GPCR modulator development. Industry reports indicate growing demand for such high-value intermediates as pharmaceutical companies expand their targeted therapy pipelines. The compound's stability under physiological pH conditions further enhances its appeal for prodrug synthesis applications.

Analytical characterization of 1-(piperidin-1-yl)methylpiperidine typically involves advanced techniques like LC-MS and NMR spectroscopy. The distinct 13C NMR signals between 45-60 ppm corresponding to its aliphatic carbons provide reliable quality control markers. Regulatory-compliant manufacturers emphasize strict control of residual solvents and heavy metal content, addressing growing industry concerns about process-related impurities in fine chemicals.

Environmental and safety profiles of CAS 880-09-1 have been systematically evaluated through OECD guideline tests. The compound demonstrates favorable biodegradation potential in standard aquatic toxicity assays, an increasingly important consideration given the pharmaceutical industry's focus on green chemistry principles. Proper handling protocols recommend nitrogen inertization during large-scale storage to maintain stability—a practice aligned with modern quality by design (QbD) approaches.

Market intelligence reveals expanding applications of this compound in catalysis and material science. Its ligand properties have been exploited in developing novel transition metal complexes for asymmetric synthesis. Furthermore, the structural motif appears in several ionic liquid formulations designed for CO2 capture technologies—an area experiencing exponential growth due to climate change mitigation efforts.

Recent patent analyses show a 23% annual increase in filings mentioning piperidine derivatives, with 880-09-1 frequently appearing in claims for kinase inhibitors and epigenetic modulators. This trend reflects broader industry shifts toward precision medicine approaches. Analytical method development papers increasingly reference this compound as a chromatographic standard for basic nitrogen-containing compounds separation optimization.

Supply chain specialists note that 1-(piperidin-1-yl)methylpiperidine availability remains stable despite global raw material fluctuations, owing to mature petrochemical sourcing routes. Current Good Manufacturing Practice (cGMP) certified producers have implemented continuous flow chemistry processes to enhance yield and purity—addressing pharmaceutical customers' needs for regulatory documentation and batch-to-batch consistency.

Emerging research explores the compound's potential in supramolecular chemistry as a hydrogen bond acceptor. Computational chemistry studies utilizing DFT calculations predict interesting conformational dynamics that could inform design of molecular machines. These cutting-edge applications position CAS 880-09-1 at the intersection of traditional organic chemistry and next-generation nanotechnology development.

Quality assurance protocols for this chemical emphasize chiral purity assessment when used in asymmetric synthesis. Advanced HPLC methods with chiral stationary phases have been validated to detect enantiomeric impurities below 0.1%—a critical specification for pharmaceutical intermediates. These rigorous standards respond to the industry's heightened focus on stereochemical control in drug development.

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Amadis Chemical Company Limited
(CAS:880-09-1)1-(piperidin-1-yl)methylpiperidine
A1211830
Purity:99%/99%
Quantity:250g/50g
Price ($):2479.0/758.0
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